molecular formula C9H20Cl2N2O2 B1437292 3-(4-Ethylpiperazin-1-yl)propanoic acid dihydrochloride CAS No. 1185303-69-8

3-(4-Ethylpiperazin-1-yl)propanoic acid dihydrochloride

Cat. No.: B1437292
CAS No.: 1185303-69-8
M. Wt: 259.17 g/mol
InChI Key: AGPZIQZBOIOKFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Ethylpiperazin-1-yl)propanoic acid dihydrochloride is a chemical compound with the molecular formula C9H18N2O2·2HCl. It is a derivative of piperazine, a versatile chemical used in various applications, including pharmaceuticals and organic synthesis. This compound is known for its potential biological activity and is often used in scientific research.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: Piperazine and ethyl bromide are commonly used as starting materials.

  • Reaction Steps: The synthesis typically involves the alkylation of piperazine with ethyl bromide to form 4-ethylpiperazine. This intermediate is then reacted with acrylic acid to produce 3-(4-ethylpiperazin-1-yl)propanoic acid.

  • Reaction Conditions: The reactions are usually carried out in anhydrous conditions with a suitable solvent such as dichloromethane or ethanol. The temperature and pressure are carefully controlled to ensure the desired product is obtained.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors designed for large-scale chemical reactions. The process involves continuous monitoring and optimization to ensure high yield and purity. The final product is often purified using crystallization techniques to obtain the dihydrochloride salt form.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be used to convert the compound into its reduced forms.

  • Substitution: Substitution reactions are common, where different functional groups can replace existing groups on the compound.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Various nucleophiles and electrophiles are used depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Various carboxylic acids and ketones.

  • Reduction Products: Alcohols and amines.

  • Substitution Products: Different substituted piperazines and propanoic acid derivatives.

Scientific Research Applications

3-(4-Ethylpiperazin-1-yl)propanoic acid dihydrochloride is used in various scientific research applications:

  • Chemistry: It serves as a building block in organic synthesis for the preparation of more complex molecules.

  • Biology: The compound is used in biological studies to investigate its potential biological activity, including its effects on cell growth and viability.

  • Medicine: It is explored for its potential therapeutic properties, particularly in the development of new drugs.

  • Industry: The compound is used in the production of various chemical products, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which 3-(4-ethylpiperazin-1-yl)propanoic acid dihydrochloride exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, leading to biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Piperazine derivatives

  • Propanoic acid derivatives

  • Other piperazine-based compounds

Uniqueness: 3-(4-Ethylpiperazin-1-yl)propanoic acid dihydrochloride is unique due to its specific structural features, which include the ethyl group on the piperazine ring and the propanoic acid moiety. These features contribute to its distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

3-(4-ethylpiperazin-1-yl)propanoic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2.2ClH/c1-2-10-5-7-11(8-6-10)4-3-9(12)13;;/h2-8H2,1H3,(H,12,13);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGPZIQZBOIOKFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CCC(=O)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185303-69-8
Record name 3-(4-ethylpiperazin-1-yl)propanoic acid dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Ethylpiperazin-1-yl)propanoic acid dihydrochloride
Reactant of Route 2
Reactant of Route 2
3-(4-Ethylpiperazin-1-yl)propanoic acid dihydrochloride
Reactant of Route 3
Reactant of Route 3
3-(4-Ethylpiperazin-1-yl)propanoic acid dihydrochloride
Reactant of Route 4
Reactant of Route 4
3-(4-Ethylpiperazin-1-yl)propanoic acid dihydrochloride
Reactant of Route 5
Reactant of Route 5
3-(4-Ethylpiperazin-1-yl)propanoic acid dihydrochloride
Reactant of Route 6
Reactant of Route 6
3-(4-Ethylpiperazin-1-yl)propanoic acid dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.